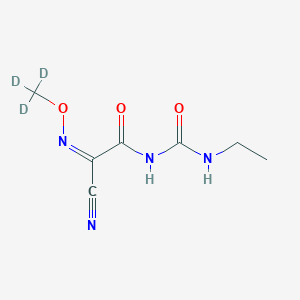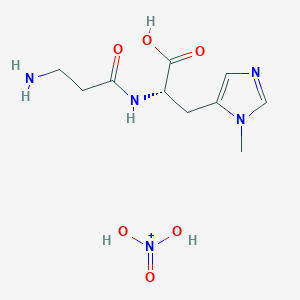
L-Anserine nitrate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Anserine nitrate salt, also known as β-Alanyl-3-methyl-L-histidine nitrate salt, is a dipeptide composed of beta-alanine and 3-methyl-L-histidine. It is naturally found in most animal tissues and is known for its potent antioxidant properties. This compound is particularly noted for its ability to scavenge hydroxyl radicals and inhibit nonenzymatic protein glycation induced by reducing sugars .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Anserine nitrate salt can be synthesized through the methylation of carnosine, another dipeptide. The synthesis involves the reaction of beta-alanine with 3-methyl-L-histidine under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The product is then purified through crystallization from aqueous ethanol .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process includes the use of Dowex 3 (x4 free base) for purification, followed by washing with water and evaporating the filtrate. The final product is obtained by distillation with propan-2-ol and crystallization from methanol .
Análisis De Reacciones Químicas
Types of Reactions: L-Anserine nitrate salt undergoes several types of chemical reactions, including:
Oxidation: It acts as a potent antioxidant, scavenging hydroxyl radicals.
Reduction: It can reduce oxidative stress in biological systems.
Substitution: It can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products Formed:
Oxidation: The major products include oxidized forms of this compound.
Reduction: Reduced forms of the compound with enhanced antioxidant properties.
Substitution: Substituted derivatives of this compound with modified functional groups.
Aplicaciones Científicas De Investigación
L-Anserine nitrate salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in synthetic chemistry and chemical biology.
Biology: Studied for its role in muscle metabolism and antioxidant mechanisms.
Medicine: Investigated for its potential therapeutic effects in conditions such as diabetic nephropathy and hyperuricemia.
Industry: Utilized in the production of supplements and pharmaceuticals due to its antioxidant properties
Mecanismo De Acción
The mechanism of action of L-Anserine nitrate salt involves its antioxidant properties. It scavenges hydroxyl radicals and inhibits nonenzymatic protein glycation. It also activates the intracellular heat shock protein (Hsp70) and heme oxygenase (HO-1) defense systems under oxidative and glycative stress. Additionally, it inhibits xanthine oxidase activity, thereby reducing urate production and lowering serum uric acid levels .
Comparación Con Compuestos Similares
L-Anserine nitrate salt is similar to other dipeptides such as carnosine and 3-methyl-L-histidine. it is unique due to its higher antioxidant capacity and its ability to inhibit protein-protein crosslinking less potently than carnosine. Similar compounds include:
Carnosine (β-Alanyl-L-histidine): Known for its antioxidant and anti-glycation properties.
3-Methyl-L-histidine: A component of this compound with similar biological activities.
Beta-Alanine: A precursor in the synthesis of this compound
This compound stands out due to its specific molecular structure and its potent antioxidant effects, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H18N5O6+ |
|---|---|
Peso molecular |
304.28 g/mol |
Nombre IUPAC |
(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;dihydroxy(oxo)azanium |
InChI |
InChI=1S/C10H16N4O3.H2NO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H2,2,3,4)/q;+1/t8-;/m0./s1 |
Clave InChI |
ZWZKPVKWCJEQLD-QRPNPIFTSA-N |
SMILES isomérico |
CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN.[N+](=O)(O)O |
SMILES canónico |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-4-(2-(Butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B10799184.png)
![(13R)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B10799199.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10799201.png)
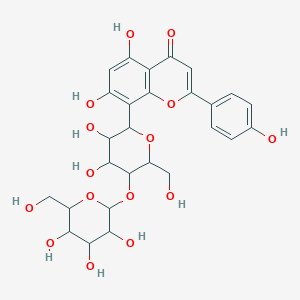
![4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-](/img/structure/B10799216.png)
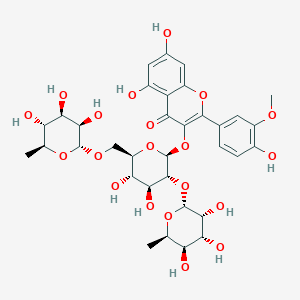
![7-[(4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B10799232.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10799240.png)
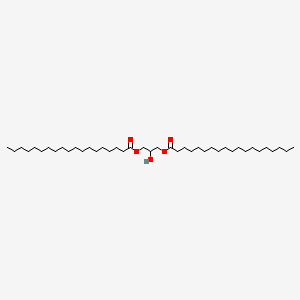
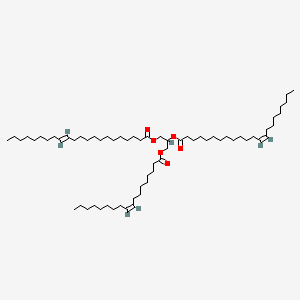
![Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B10799252.png)

![3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B10799261.png)
